Patent

US07179632B2

Procedure details

Allicin is produced from the Alliin, prepared by the method detailed in (d), by the simple procedure of either dissolving in distilled water or taking a given amount of the liquid Alliin produced above and adding a small amount of fresh garlic in the form a pealed complete whole clove. The mixture is then combined in a blender for up to 5 minutes, typically 2 minutes, resulting in the complete disintegration of the garlic clove and the release of the garlic enzyme Alliinase. Conversion of the Alliin present by the enzyme alliinase occurs rapidly with approximately 50% of the Alliin being converted. Further additions of garlic result in a further conversion of Alliin to Allicin. The HPLC method described by Iberl, Müller and Knobloch (1990) using a derivatising agent showed that both isomers of Alliin were converted to Allicin and substantially all Alliin present could be converted to Allicin. While the activity of the enzyme rapidly decreased following addition some activity remained for up to 24 hours, as demonstrated by FIG. 1, with the Allicin increasing and the Alliin decreasing with time without further addition of the enzyme. Storage of the reaction mixture at 20° C. did not completely stop the reaction.

[Compound]

Name

( d )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

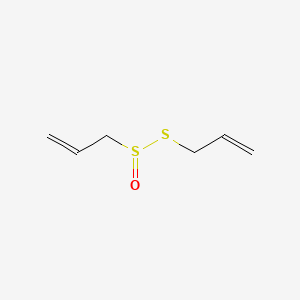

[NH2:1][C@H:2]([C:9]([OH:11])=[O:10])[CH2:3][S:4]([CH2:6][CH:7]=[CH2:8])=[O:5]>O>[NH2:1][C@H:2]([C:9]([OH:11])=[O:10])[CH2:3][S:4]([CH2:6][CH:7]=[CH2:8])=[O:5].[CH2:8]=[CH:7][CH2:6][S:4](=[O:5])[S:4][CH2:3][CH:2]=[CH2:9]

|

Inputs

Step One

[Compound]

|

Name

|

( d )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CS(=O)CC=C)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CS(=O)CC=C)C(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CS(=O)CC=C)C(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the method

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced above and

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding a small amount of fresh garlic in the form a pealed complete whole clove

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

up to 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

typically 2 minutes, resulting in the complete disintegration of the garlic clove

|

|

Duration

|

2 min

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |